
5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one
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Overview
Description
5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by its unique structure, which includes an acetyl group, two methyl groups, and a dihydropyridinone ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-pyridone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial production process to minimize waste and reduce costs.
Chemical Reactions Analysis
Reactivity with Nucleophiles
The compound exhibits reactivity driven by its electron-deficient dihydropyridinone core and substituent effects (acetyl and methyl groups).
C-Nucleophilic Reactions
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Enolate-mediated cyclization : Reaction with enolates (e.g., from 1,3-dicarbonyl compounds) leads to conjugate addition and cyclization, forming substituted pyridines. For example, β-difluoroacetyldihydropyran reacts with enolates to yield pyridine derivatives .
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Organometallic reagents : Grignard or organolithium reagents can attack the carbonyl group, though selectivity may be influenced by steric hindrance from methyl substituents .
N-Nucleophilic Reactions
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Amines : Amino groups (e.g., from pyrazole derivatives) can undergo condensation reactions, forming annulated heterocycles like pyrazolo[3,4-b]pyridines .
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Cyanide ion : In aqueous alcohol, cyanide nucleophiles may participate in Michael addition followed by cyclization, as observed in related dihydropyran systems .
Cyclization and Tautomerism
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Tautomerism : The compound exists in equilibrium with its enol form, as observed in related pyridinones .
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Base-mediated cyclization : Reaction with sodium ethoxide can induce cyclization, as seen in pyrimidine derivatives, though direct evidence for this compound is not explicitly detailed in the available literature .
Key Structural and Reactivity Features
Property | Description |
---|---|
Molecular formula | C₉H₁₁NO₂ |
Molecular weight | 165.19 g/mol |
Functional groups | Acetyl, methyl (electron-donating), pyridinone (electron-withdrawing) |
Reactivity hotspots | Carbonyl oxygen (nucleophilic attack), α-carbon (enolate formation) |
Comparison with Analogues
Compound | Key Difference | Reactivity Implication |
---|---|---|
3-cyano-4,6-dimethylpyridin-2(1H)-one | Cyano group at position 3 | Increased electron-withdrawing effect |
5-acetyl-6-methylpyridin-2(1H)-one | Acetyl group at position 5 | Altered steric environment |
4-hydroxyquinoline | Hydroxy group replaces methyl substituents | Enhanced nucleophilicity at carbonyl |
Scientific Research Applications
Potential Applications
5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one and similar compounds have potential applications in several fields:
- Antimicrobial Properties Research indicates that this compound exhibits potential antimicrobial properties, demonstrating effectiveness against various bacterial strains.
- Anticancer Properties Compounds with similar structures have demonstrated anticancer properties and other pharmacological activities, suggesting that this compound may also have therapeutic potential in these areas.
- Interaction studies Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways or cellular processes, although detailed mechanisms remain to be elucidated through further research.
Structural Analogues
Several compounds share structural features with this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-cyano-4,6-dimethylpyridin-2(1H)-one | Cyano group at position 3 | Exhibits different reactivity due to cyano group |
5-acetyl-6-methylpyridin-2(1H)-one | Acetyl group at position 5 | Potentially different biological activity |
2-amino-3-cyano-6-methylpyridine | Amino and cyano groups | Increased solubility and altered biological effects |
4-hydroxyquinoline | Hydroxy group instead of methyl groups | Different pharmacological profile |
Mechanism of Action
The mechanism of action of 5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-2-pyridone
- 5-acetyl-2-pyridone
- 3,4-dihydro-2H-pyridin-2-one
Uniqueness
5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
681473-87-0 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
5-acetyl-4,6-dimethyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-5-4-8(12)10-6(2)9(5)7(3)11/h5H,4H2,1-3H3,(H,10,12) |
InChI Key |
VVANQWJYGBUQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC(=C1C(=O)C)C |
Origin of Product |
United States |
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